molecular formula C30H20O10 B13341546 2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

Cat. No.: B13341546
M. Wt: 540.5 g/mol
InChI Key: VKNCMGHBUDEFFY-SANMLTNESA-N
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Description

2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one typically involves multiple steps, including the formation of chromen-4-one rings and the introduction of hydroxy groups. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of natural antioxidants for food and cosmetic products.

Mechanism of Action

The mechanism of action of 2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-[(2S,3S)-3,5,7-trihydroxy-4-oxo-3,4-dihydro-2H-chromen-2-yl]phenyl β-D-glucopyranoside
  • 4-[(2S)-5,7-Dihydroxy-4-oxo-3,4-dihydro-2H-chromen-2-yl]phenyl β-D-glucopyranoside

Uniqueness

Compared to similar compounds, 2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one stands out due to its unique structural arrangement and the presence of multiple hydroxy groups, which contribute to its potent antioxidant activity and potential therapeutic benefits.

Properties

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

IUPAC Name

2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C30H20O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-11,26,31-36H,12H2/t26-/m0/s1

InChI Key

VKNCMGHBUDEFFY-SANMLTNESA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

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